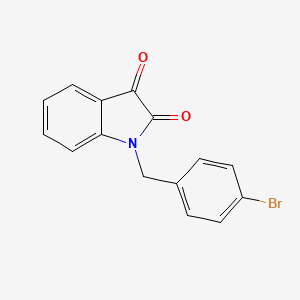
1-(4-Bromobenzyl)indole-2,3-dione
描述
准备方法
合成路线和反应条件
VU0119498 是通过一系列化学反应合成的,这些反应涉及吲哚-2,3-二酮结构的形成。 合成通常涉及在特定条件下使 4-溴苄胺与靛红反应以生成所需产物 . 反应条件通常包括使用诸如二甲基亚砜 (DMSO) 之类的溶剂和控制温度,以确保化合物的纯度和产率 .
工业生产方法
虽然 VU0119498 的具体工业生产方法没有得到广泛的记录,但合成过程可以使用标准的有机合成技术进行放大。 关键是保持反应条件和纯化步骤,以实现高纯度和产率 .
化学反应分析
反应类型
VU0119498 主要经历吲哚衍生物的典型反应,包括取代和加成反应。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件
用于 VU0119498 的合成和反应的常用试剂包括靛红、4-溴苄胺和诸如 DMSO 之类的溶剂。 反应通常在受控温度下进行,可能需要催化剂来提高反应速率 .
主要产物
科学研究应用
VU0119498 已被广泛研究,以了解其在各个科学领域的潜力:
作用机制
相似化合物的比较
类似化合物
VU0238429: 另一种乙酰胆碱受体的正向变构调节剂,对 M5 亚型具有更高的选择性.
5-三氟甲氧基 N-苄基靛红: 一系列 VU0119498 衍生而来的化合物,显示出类似的变构调节特性.
独特性
VU0119498 的独特性在于它对 M1、M3 和 M5 受体的平衡调节,使其成为研究这些受体在各种生理过程中的作用的多功能化合物 . 它能够在没有明显副作用的情况下增强胰岛素分泌,进一步突出了其作为治疗剂的潜力 .
生物活性
1-(4-Bromobenzyl)indole-2,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an indole core with a bromobenzyl substituent. The presence of the bromine atom may enhance its reactivity and biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Indole derivatives often act as enzyme inhibitors, which can impact various metabolic pathways.
- Receptor Interaction : The compound may interact with specific receptors, influencing cellular signaling pathways associated with growth and proliferation.
- Antioxidant Activity : Some studies suggest that indole derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
Anticancer Activity
Research has indicated that compounds with indole structures can possess significant anticancer properties. For instance:
- Case Study : A study evaluated the anticancer effects of various indole derivatives against different cancer cell lines. Compounds similar to this compound demonstrated IC50 values ranging from 2.1 µM to 4.2 µM against ovarian (SKOV3), lung (A549), and breast (MCF-7) cancer cells .
Antimicrobial Activity
Indole derivatives have also shown promise as antimicrobial agents:
- Study Findings : In vitro tests indicated that certain indole-based compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Activity Observed |
|---|---|
| Acinetobacter baumannii | Significant |
| Mycobacterium tuberculosis | Notable |
Other Biological Activities
This compound may also exhibit:
- Anti-inflammatory Effects : Indoles are known to modulate inflammatory responses, which could be relevant in various disease contexts.
- Neuroprotective Properties : Some studies suggest potential neuroprotective effects through modulation of neurotransmitter systems.
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data for this compound specifically is limited, general insights into indole derivatives suggest:
- Absorption : Compounds in this class often exhibit good oral bioavailability.
- Metabolism : They are typically metabolized in the liver, involving cytochrome P450 enzymes.
- Safety Profile : Preliminary studies indicate a favorable safety profile; however, comprehensive toxicological evaluations are necessary.
Future Directions in Research
Further research is essential to fully elucidate the biological activities of this compound:
- Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects will be crucial.
- In Vivo Studies : Animal models can provide insights into the therapeutic potential and safety of this compound.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity could lead to more potent derivatives.
属性
IUPAC Name |
1-[(4-bromophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELLOEULSHGYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















